REACTION_CXSMILES
|
C(N(C(C)C)C(C)C)C.[Br:10][C:11]1[CH:20]=[C:19]2[C:14]([C:15](=O)[NH:16][CH:17]=[N:18]2)=[CH:13][CH:12]=1.O=P(Cl)(Cl)[Cl:24]>>[Br:10][C:11]1[CH:20]=[C:19]2[C:14]([C:15]([Cl:24])=[N:16][CH:17]=[N:18]2)=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
20.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C(NC=NC2=C1)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 115° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(=NC=NC2=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |